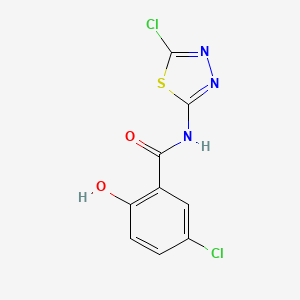
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide typically involves a series of chemical reactions starting from appropriate raw materials. The specific synthetic routes and reaction conditions can be found in scientific literature and patents . Industrial production methods would involve scaling up these laboratory procedures while ensuring safety and efficiency.
Análisis De Reacciones Químicas
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide is widely used in scientific research, particularly in the field of proteomics . It is used as a biochemical reagent to study protein interactions, functions, and structures. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies on its mechanism of action can be found in scientific literature .
Comparación Con Compuestos Similares
2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide can be compared with other similar compounds such as:
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound is an organic building block used in the synthesis of glyburide.
This compound: This compound is used in proteomics research.
The uniqueness of this compound lies in its specific chemical structure and its applications in proteomics research .
Propiedades
Fórmula molecular |
C9H5Cl2N3O2S |
|---|---|
Peso molecular |
290.13 g/mol |
Nombre IUPAC |
5-chloro-N-(5-chloro-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C9H5Cl2N3O2S/c10-4-1-2-6(15)5(3-4)7(16)12-9-14-13-8(11)17-9/h1-3,15H,(H,12,14,16) |
Clave InChI |
LZKULBPUTAEGTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(S2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


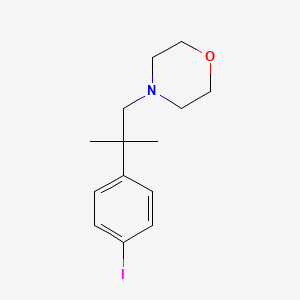

![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)

![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
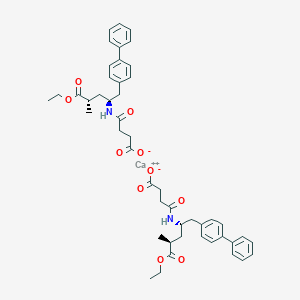
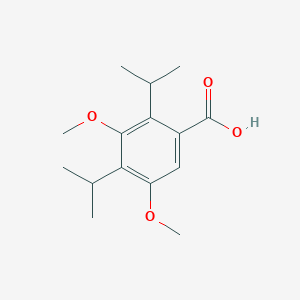
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
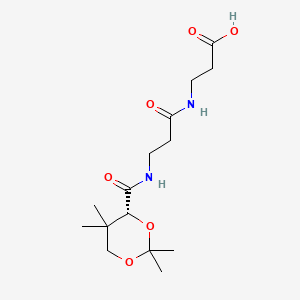
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)

![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

